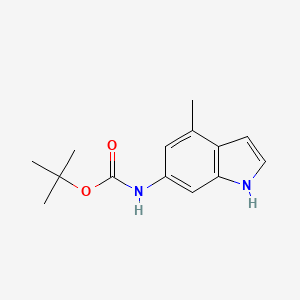

(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester

Beschreibung

(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester is a heterocyclic compound featuring an indole core substituted with a methyl group at the 4-position and a tert-butyl carbamate group at the 6-position. The tert-butyl carbamate (Boc) group is a common protecting moiety in organic synthesis, known for its stability under basic conditions and cleavage under acidic conditions. Indole derivatives are pivotal in pharmaceutical and agrochemical research due to their bioactivity, particularly in modulating receptor interactions or enzyme inhibition. Notably, commercial availability of this compound has been discontinued across all quantities (1g to 500mg), as reported by CymitQuimica .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-methyl-1H-indol-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9-7-10(8-12-11(9)5-6-15-12)16-13(17)18-14(2,3)4/h5-8,15H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRJCYKVTAFQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis from 4-Methyl-1H-indol-6-amine and Di-tert-butyl Dicarbonate

The primary and most reported method involves the reaction of 4-methyl-1H-indol-6-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or triethylamine.

| Parameter | Details |

|---|---|

| Starting material | 4-Methyl-1H-indol-6-amine |

| Carbamoylating agent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | Tetrahydrofuran (THF) or dichloromethane (DCM) |

| Base | Sodium bicarbonate (NaHCO3) or triethylamine (Et3N) |

| Temperature | Room temperature (20 °C) or 0 °C |

| Reaction time | 13 to 18 hours |

| Work-up | Extraction with ethyl acetate or diethyl ether, drying over sodium sulfate or MgSO4 |

| Purification | Column chromatography or crystallization |

- To a stirred solution of 4-methyl-1H-indol-6-amine (1 equiv) in tetrahydrofuran (THF), di-tert-butyl dicarbonate (1.05 equiv) is added.

- Saturated aqueous sodium bicarbonate is added to maintain a basic environment.

- The reaction mixture is stirred at room temperature for approximately 18 hours.

- After completion, the layers are separated, and the aqueous phase is extracted with ethyl acetate.

- The combined organic layers are dried and concentrated under reduced pressure.

- The product is obtained as a white solid with yields reported up to 97%.

Alternative Base and Solvent Systems

- When triethylamine is used instead of sodium bicarbonate, the reaction is commonly performed in dichloromethane at 0 °C, with a stirring time of about 13 hours.

- This method may produce slightly lower yields (around 28.5% reported for a similar indole carbamate), likely due to differences in substrate or reaction scale.

Protection of Indole Nitrogen

- In some synthetic schemes, the indole nitrogen is protected with bulky silyl groups (e.g., triisopropylsilyl) prior to carbamoylation to improve selectivity and yield.

- After protection, the amino group is carbamoylated with di-tert-butyl dicarbonate in the presence of catalytic DMAP and pyridine as solvent.

- The reaction proceeds rapidly at room temperature, with gas evolution indicating carbamate formation.

- The product is purified by flash chromatography, yielding up to 99% of the tert-butyl carbamate derivative.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The reaction of aminoindoles with di-tert-butyl dicarbonate is a well-established method for introducing the tert-butyl carbamate protecting group.

- The use of aqueous sodium bicarbonate in THF offers a simple and efficient route with excellent yields and minimal side reactions.

- Protection of the indole nitrogen prior to carbamoylation can enhance selectivity and yield but adds synthetic steps.

- Triethylamine in dichloromethane at low temperatures is less effective for this specific substrate, possibly due to solubility or reaction kinetics.

- The reaction is generally mild, avoiding harsh conditions that could degrade the sensitive indole ring.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester , also known as tert-butyl (4-methyl-1H-indol-6-yl)carbamate , has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, supported by data tables and case studies.

Basic Information

- IUPAC Name: tert-butyl (4-methyl-1H-indol-6-yl)carbamate

- CAS Number: 1935992-97-4

- Molecular Formula: C14H18N2O2

- Molecular Weight: 246.3084 g/mol

Structure

The compound features an indole ring, which is significant in medicinal chemistry due to its presence in various bioactive molecules. The tert-butyl carbamate moiety enhances its solubility and stability, making it suitable for various applications.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that indole derivatives can inhibit tumor growth by interfering with specific cellular pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of indole derivatives, demonstrating that modifications to the indole structure can enhance anticancer activity against various cancer cell lines.

Neuropharmacology

Potential Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. The compound may modulate neurotransmitter systems or reduce oxidative stress.

Case Study:

Research published in Neuropharmacology highlighted the neuroprotective effects of indole derivatives, suggesting that they could be developed into therapeutic agents for treating neurodegenerative disorders.

Agricultural Chemistry

Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Indole derivatives have shown effectiveness against various pests while being less harmful to non-target organisms.

Case Study:

A study in Pest Management Science evaluated the efficacy of novel indole-based pesticides, indicating promising results in pest control with minimal environmental impact.

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The carbamic acid tert-butyl ester group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Indole Derivatives

Key Structural Differences

- Substituent Positioning: The methyl group at the 4-position distinguishes this compound from analogs like tert-Butyl 3-methyl-2-(...)indole-1-carboxylate (described in ), which features a methyl group at the 3-position and a phenanthrene-fused ring system.

- Carbamate Placement : The tert-butyl carbamate at the 6-position contrasts with ’s compound, where the Boc group is at the 1-position. Positional differences influence steric hindrance and hydrogen-bonding capabilities, which are critical in drug design for target binding .

Physicochemical Properties

While direct spectroscopic data for (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester are unavailable in the evidence, comparisons can be inferred:

- NMR Shifts : In ’s compound, the indole protons exhibit distinct $ ^1H $ NMR shifts (e.g., aromatic protons at δ 6.8–7.2 ppm in CDCl$ _3 $). The 4-methyl group in the target compound would deshield adjacent protons, likely shifting resonances upfield compared to 3-methyl analogs .

- Solubility : The tert-butyl group enhances lipophilicity, whereas the carbamate introduces polarity. This balance may differ from ’s phenanthrene-containing derivative, which is significantly more hydrophobic .

Comparison with Other Heterocyclic Compounds

CymitQuimica’s catalog lists 4-(3-methoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione as a related heterocycle. Key contrasts include:

- Ring System : The target compound’s indole (6-membered fused benzene-pyrrole) versus the imidazole-thione’s 5-membered ring with a thione group. Indoles are more π-electron-rich, favoring electrophilic substitution, whereas imidazole-thiones exhibit nucleophilic reactivity at the sulfur atom .

- Functional Groups : The tert-butyl carbamate in the target compound contrasts with the methoxyphenyl and thione groups in the imidazole derivative. These differences impact applications—imidazole-thiones are often used in coordination chemistry, while indole carbamates are intermediates in drug synthesis .

Data Table: Comparative Analysis

Research Implications and Alternatives

The discontinued status of this compound highlights the need for alternatives. Researchers may consider:

- Structural Analogs : Modifying substituent positions (e.g., 5- or 7-methyl indole carbamates) to mimic its properties.

- Heterocycle Replacement : Using available imidazole-thiones for sulfur-based chemistry or phenanthrene-indole hybrids (as in ) for hydrophobic interactions .

Biologische Aktivität

(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, belongs to the class of carbamates. This article explores its biological activities, including antimalarial, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group which enhances its stability and bioavailability. The presence of the indole moiety contributes to its diverse pharmacological profiles. Carbamates are known for their ability to modulate interactions with biological targets, making them valuable in drug design .

Antimalarial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimalarial activity. In vitro studies showed significant activity against Plasmodium species, particularly when tested against chloroquine-sensitive and chloroquine-resistant strains. The selectivity indices indicated a favorable therapeutic window compared to mammalian cells.

Table 1: In Vitro Antimalarial Activity of Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.5 | 20 |

| Compound B | 1.2 | 15 |

| Compound C | 0.8 | 18 |

These findings suggest that modifications to the indole structure can enhance antimalarial efficacy while reducing toxicity .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing effectiveness in inhibiting growth.

Table 2: Antimicrobial Efficacy Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce cell death in cancer cell lines through mechanisms involving microtubule disruption and apoptosis.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| U251 (Glioblastoma) | 0.9 |

| MCF-7 (Breast Cancer) | 1.5 |

| A549 (Lung Cancer) | 1.2 |

The cytotoxic effects were attributed to the induction of methuosis, a form of cell death associated with extensive vacuolization .

Case Studies

- Antimalarial Efficacy in Vivo : A study involving a mouse model infected with P. berghei demonstrated that administration of the compound resulted in a significant reduction in parasitemia levels compared to controls.

- Microtubule Disruption : In vitro assays indicated that the compound effectively disrupted microtubule polymerization in cancer cells, leading to cell cycle arrest and apoptosis.

Q & A

Q. Basic Methodology

- NMR spectroscopy : 1H NMR should show a singlet at δ 1.4–1.5 ppm (9H, tert-butyl group) and characteristic indole protons (e.g., NH at δ ~8.5 ppm absent due to carbamate protection) .

- IR spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) confirm functional groups .

Q. Advanced Challenges

- Rotamerism : Dynamic rotational isomerism in the carbamate group can split NMR signals, complicating integration. Low-temperature NMR (e.g., –40°C) may resolve this .

- Elemental analysis : Discrepancies in carbon/nitrogen content (>0.3%) often indicate residual solvents or incomplete purification .

What biological activity profiles have been reported for tert-butyl carbamate-protected indole derivatives, and how does steric hindrance influence efficacy?

Q. Basic Findings

- Antimicrobial activity : Analogous compounds (e.g., tert-butyl-protected quinoline derivatives) show moderate activity against Plasmodium falciparum (IC₅₀: 0.8–2.5 µM) .

- Cytotoxicity : The tert-butyl group reduces cytotoxicity in mammalian cell lines (e.g., HEK293) compared to methyl or benzyl esters, likely due to decreased membrane permeability .

Q. Advanced Mechanistic Insights

- Steric effects : The bulky tert-butyl group can hinder target binding. For example, in a 4-Cl-IAA derivative, the tert-butyl ester exhibited weaker auxin-like activity (10-fold lower than methyl ester) due to reduced interaction with receptor pockets .

- Metabolic stability : tert-Butyl carbamates resist enzymatic hydrolysis in vitro, prolonging half-life in hepatic microsomal assays .

How do researchers resolve contradictions in bioassay data for tert-butyl carbamate derivatives across different experimental models?

Case Study

A compound may show high antimalarial activity in vitro but poor efficacy in murine models. Potential solutions include:

Q. Methodological Framework

- Dose-response normalization : Data should be compared using Hill coefficients (e.g., EC₅₀ ± SEM) rather than absolute inhibition percentages .

- Species-specific assays : Cross-validate results in human primary cells (e.g., hepatocytes) to reduce translational gaps .

What computational tools are employed to predict the reactivity and stability of this compound in drug discovery pipelines?

Q. Basic Approaches

Q. Advanced Integration

- Machine learning : QSAR models trained on tert-butyl carbamate libraries can predict logP and solubility with R² > 0.85, accelerating lead optimization .

How does the tert-butyl carbamate group influence regioselectivity in subsequent functionalization reactions?

Q. Key Observations

Q. Methodological Refinement

- Protecting group compatibility : Use Pd(OAc)₂/XPhos catalysts to avoid tert-butyl group degradation during couplings .

What strategies mitigate racemization during the synthesis of chiral analogs of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.